(Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate
Descripción
Propiedades
IUPAC Name |
[4-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-2-27-17-7-8-18-19(14-17)29-20(21(18)24)13-15-3-5-16(6-4-15)28-22(25)23-9-11-26-12-10-23/h3-8,13-14H,2,9-12H2,1H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJJLRCSFBLTCX-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC(=O)N4CCOCC4)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC(=O)N4CCOCC4)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action, supported by diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of (Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate is with a molecular weight of approximately 434.45 g/mol. The compound features a morpholine ring, which is known for its pharmacological properties, and a benzofuran moiety that contributes to its biological activity.
Synthesis
The synthesis of (Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate typically involves several steps:
- Formation of the Benzofuran Derivative : Starting with appropriate precursors, the benzofuran structure is synthesized through cyclization reactions.
- Methylation : The addition of methyl groups at specific positions enhances the compound's activity.
- Carboxylation : The introduction of the morpholine carboxylate group is crucial for biological activity.
Antioxidant Activity
Research indicates that compounds similar to (Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate exhibit significant antioxidant properties. For instance, studies have shown that derivatives with similar structures can inhibit oxidative stress markers in various assays, demonstrating a radical scavenging effect comparable to standard antioxidants like BHA (Butylated Hydroxyanisole) .
| Compound | Antioxidant Activity (%) | Standard Comparison |
|---|---|---|
| 1b | 68 | BHA: 72 |
| 1o | 71 | BHA: 72 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects against various bacterial strains. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that certain derivatives exhibit potent antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 20 |
| Bacillus subtilis | 15 |
These findings indicate that modifications in the chemical structure can enhance antimicrobial efficacy, particularly through the introduction of electron-withdrawing groups .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its anticholinesterase activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase (AChE) by related compounds suggests that (Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine derivatives may also exhibit similar properties .
The biological activity of (Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate is believed to be mediated through several mechanisms:
- Radical Scavenging : The presence of hydroxyl groups in the structure allows for effective scavenging of free radicals.
- Enzyme Interaction : The morpholine moiety may facilitate interactions with target enzymes, leading to inhibition and modulation of enzymatic pathways.
- Cell Membrane Penetration : The lipophilic nature of the compound aids in penetrating cellular membranes, enhancing its bioavailability and efficacy.
Case Studies
Several studies have explored the biological implications of compounds with similar structures:
- Study on Antioxidant Properties : A comparative study found that compounds with benzofuran derivatives showed significant antioxidant capabilities in cellular models, reducing oxidative damage .
- Antimicrobial Efficacy : Research demonstrated that certain structural modifications led to enhanced activity against resistant bacterial strains, showcasing the importance of chemical diversity in drug design .
- Neuroprotective Effects : Compounds exhibiting AChE inhibition were linked to improved cognitive function in animal models, suggesting therapeutic potential for neurodegenerative conditions .
Aplicaciones Científicas De Investigación
Research indicates that this compound exhibits several notable biological activities:
1. Anticancer Activity
- The compound may inhibit key proteins involved in cell survival, such as Bcl-2 and Bcl-xL, which are critical for regulating apoptosis. This inhibition can lead to increased apoptosis in cancer cells, making it a potential candidate for cancer therapy .
2. Anticholinesterase Activity
- Derivatives of this compound have demonstrated significant acetylcholinesterase inhibition, which is beneficial for treating neurodegenerative diseases like Alzheimer's disease .
3. Antimicrobial Properties
- Similar compounds have shown antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties .
Case Studies
Several studies have explored the applications of (Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate:
Antitumor Activity
- A study on related benzofuran derivatives indicated that they effectively induce apoptosis in cancer cell lines at low concentrations (10 nM), showcasing their potential as anticancer agents .
Neuroprotective Effects
- Research into anticholinesterase activity revealed that certain derivatives exhibited IC50 values as low as 10 nM, indicating potent neuroprotective effects against neurodegenerative conditions .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of Bcl-2/Bcl-xL | |
| Anticholinesterase | Acetylcholinesterase inhibition | |
| Antimicrobial | Broad-spectrum antimicrobial activity |
Synthesis and Modification
The synthesis of (Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate involves several chemical reactions that can be optimized to enhance yield and purity. Modifications to the structure can potentially improve its biological activity by altering its interaction with biological targets.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare (Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate, and how do reaction conditions influence stereoselectivity?
- Answer : Synthesis typically involves coupling morpholine-4-carboxylate derivatives with benzofuran precursors. For example, (4-morpholin-4-yl-phenyl)methanol derivatives (CAS RN 280556-71-0, mp 96–98°C) can serve as intermediates for esterification or nucleophilic substitution . Stereochemical control (Z-configuration) is achieved via temperature modulation (e.g., reflux in anhydrous THF) and catalysts like DMAP or DCC. Solvent polarity and base selection (e.g., Et₃N vs. NaH) significantly impact yield and purity .
Q. Which spectroscopic and crystallographic techniques are pivotal for structural elucidation of this compound?
- Answer :
- NMR : ¹H/¹³C NMR identifies substituent environments (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂).
- XRD : Single-crystal X-ray diffraction confirms Z-configuration and intermolecular interactions (e.g., hydrogen bonds between benzofuran carbonyl and morpholine oxygen) .
- FTIR : Stretching vibrations at ~1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C of benzofuran) validate functional groups .
Q. How can researchers optimize reaction yield and purity during synthesis?
- Answer : Key parameters include:
- Catalysts : Use of Pd(OAc)₂ for cross-coupling or DCC for esterification improves efficiency .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes byproducts. Recrystallization in ethanol/water enhances purity (>95%) .
- Reaction Time : Extended reflux (12–24 hrs) ensures completion but risks decomposition; TLC monitoring is critical .
Advanced Research Questions
Q. How do computational studies (e.g., DFT) enhance understanding of this compound’s electronic properties and reactivity?
- Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating nucleophilic benzofuran and electrophilic morpholine regions. Solvent effects (PCM model) reveal polar aprotic solvents stabilize the Z-isomer by 2–3 kcal/mol vs. E-configuration . Charge distribution analysis (Mulliken/NBO) identifies electron-withdrawing effects of the 3-oxo group, directing regioselectivity in further functionalization .
Q. What strategies resolve contradictions in reported bioactivity data for benzofuran-morpholine hybrids?
- Answer : Discrepancies arise from assay variability (e.g., cell lines, concentrations). Mitigation strategies include:
- Standardized Assays : Use WHO-recommended protocols (e.g., MTT for cytotoxicity).
- Structural Analog Comparison : Benchmark against ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine (IC₅₀ = 12 µM in MCF-7 cells) to contextualize activity .
- SAR Analysis : Modifying the ethoxy group to methoxy reduces steric hindrance, improving binding affinity in docking studies (ΔG = −8.2 kcal/mol vs. −6.9 kcal/mol) .
Q. How does the Z-configuration influence solid-state packing and intermolecular interactions?
- Answer : XRD data for analogous compounds (e.g., ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohexene) reveal:
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
